RG7112 is a potent and selective small-molecule inhibitor of the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2) [, ]. It belongs to the nutlin family of MDM2 antagonists [, ]. RG7112 disrupts the p53-MDM2 interaction, leading to the reactivation of the p53 pathway in cancer cells [, ]. This mechanism is of significant interest in cancer research as MDM2 overexpression, leading to p53 inactivation, is a common feature in various cancers [].
RG7112 binds to the p53-binding pocket of MDM2, effectively mimicking the interaction of critical amino acid residues of p53 [, ]. This competitive binding prevents MDM2 from binding to and subsequently degrading p53 [, ]. As a result, p53 is stabilized and activated, leading to the induction of multiple p53-regulated genes [, ]. This activation of the p53 pathway triggers a cascade of downstream effects, including cell cycle arrest in G1 and G2 phases and ultimately apoptosis, a process of programmed cell death [, ].
Neuroblastoma: In vitro studies demonstrated that RG7112 significantly reduced cell viability in neuroblastoma cell lines with wild-type p53 []. This effect was accompanied by restored p53 and p21 protein levels and induction of cell cycle arrest [].
Liposarcoma: Synergistic effects were observed when RG7112 was combined with Trabectedin, an antitumor agent, in liposarcoma cells with MDM2 amplification []. This suggests a potential therapeutic strategy for liposarcoma, a type of cancer that develops in fat cells.
Glioblastoma: Preclinical studies showed that RG7112 was significantly more effective in inhibiting the growth of glioblastoma cells with MDM2 amplification compared to those with TP53 mutations []. Additionally, RG7112 effectively crossed the blood-brain and blood-tumor barriers, highlighting its potential for treating brain tumors [].
Leukemia: RG7112 demonstrated clinical activity against relapsed/refractory acute myeloid leukemia (AML) and chronic lymphocytic leukemia/small cell lymphocytic leukemia (CLL/sCLL) []. Notably, MDM2 inhibition by RG7112 led to p53 stabilization and transcriptional activation of p53-target genes, suggesting its potential as a therapeutic strategy for these hematological malignancies [].
Soft Tissue Sarcomas: Research has explored the combination of RG7112 with doxorubicin for the treatment of advanced soft tissue sarcomas []. The study aimed to assess the tolerability and pharmacokinetic/pharmacodynamic parameters of the combination therapy [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: